
Tracazolate
Overview
Description
Tracazolate: (ICI-136,753) is an anxiolytic drug used primarily in scientific research. It is a pyrazolopyridine derivative, closely related to pyrazolopyrimidine drugs such as zaleplon.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tracazolate can be synthesized through a multi-step process involving the formation of the pyrazolopyridine coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Subunit Composition Dictates Functional Response
Tracazolate's effects vary dramatically based on GABA<sub>A</sub> receptor subunit combinations:
Receptor Composition | This compound Effect | Key Determinants |
---|---|---|
α1β3γ2s | Potentiation | Gamma2s presence |
α1β3ε | Inhibition | Epsilon subunit replacement |
α1β1δ | Potentiation | Delta subunit (enhanced max current) |
α1β1γ2s | Mixed modulation | Leftward EC<sub>50</sub> shift + reduced max amplitude |
-
Gamma subunit role : Replacement of γ2s with ε subunits reverses this compound's effect from potentiation to inhibition, mediated by residues 206–230 in γ2's N-terminal domain .
-
Beta subunit selectivity : β3-containing receptors (Asn265 in TM2) show higher this compound sensitivity than β1 variants .
Modulation of α1β2δ Receptors
This compound profoundly enhances δ-subunit-containing receptors:
Parameter | Without this compound | With 10 μM this compound |
---|---|---|
GABA EC<sub>50</sub> | 3 μM | 0.75 μM (4× decrease) |
Max Current Amplitude | Baseline | 23× increase |
Peak Current (EC<sub>50</sub> GABA) | 59× amplification |
Key observations:
-
The δ subunit's L286S mutation abolishes this compound-induced maximum current enhancement .
-
Co-application with GABA creates biphasic currents due to differing activation kinetics .
Comparative Pharmacology with Neurosteroids
Modulator | Max Current Increase | EC<sub>50</sub> Shift | Desensitization Pattern |
---|---|---|---|
This compound | 23× (α1β2δ) | 4× leftward | Reduced |
THDOC (Neurosteroid) | 8–10× | 2× leftward | Increased |
-
This compound outperforms tetrahydrodeoxycorticosterone (THDOC) in both efficacy and potency at δ-containing receptors .
-
Unlike neurosteroids, this compound does not convert δ-receptor responses to strongly desensitizing currents .
Mechanistic Insights
-
Dual efficacy : Functions as either positive allosteric modulator (γ/δ-containing) or negative modulator (ε-containing) .
-
Concentration dependence : Higher this compound concentrations paradoxically reduce maximal currents in γ2s-containing receptors while lowering EC<sub>50</sub> .
-
Silent receptor activation : Converts α1β2δ receptors (normally weakly responsive) into functionally significant ion channels .
This subunit-selective modulation explains this compound's unique anxiolytic profile and provides a template for designing subtype-specific GABA<sub>A</sub> receptor modulators. The data underscore the critical importance of receptor composition in determining pharmacological outcomes .
Scientific Research Applications
Pharmacological Profile
Tracazolate exhibits a unique pharmacological profile characterized by its ability to enhance GABA A receptor activity without significant sedative effects. Key findings regarding its pharmacological properties include:
- Anxiolytic Activity : this compound has been shown to enhance the binding of benzodiazepines to GABA A receptors, indicating its potential as a nonsedative anxiolytic. In various animal models, it demonstrated significant anticonflict activity, which is predictive of anxiolytic effects in humans .
- Anticonvulsant Properties : While this compound possesses anticonvulsant effects, it is considerably less potent than traditional anxiolytics like chlordiazepoxide. Its efficacy in this regard has been noted in rodent studies .
- Muscle Relaxant Effects : The compound has also shown muscle-relaxant properties, contributing to its overall profile as a versatile therapeutic agent .
Clinical Studies
- Open-label Trials : Early studies indicated that this compound was effective in reducing anxiety symptoms without significant side effects. For instance, a small trial showed that patients with moderate-to-severe anxiety experienced notable improvements when treated with this compound .
- Animal Models : In various animal studies, this compound exhibited significant anxiolytic effects without the sedative side effects commonly associated with benzodiazepines. It was found to be effective in tests such as the Shock-Induced Suppression of Drinking test and the Geller-Seifter conflict test .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other anxiolytics:
Compound | Anxiolytic Potency | Sedative Effects | Anticonvulsant Activity |
---|---|---|---|
This compound | Moderate | Low | Low |
Chlordiazepoxide | High | Moderate | Moderate |
Diazepam | High | High | Moderate |
Mechanism of Action
Tracazolate exerts its effects through allosteric modulation of GABA(A) receptors. It is selective for GABA(A) receptors containing α1 and β3 subunits but exhibits different effects depending on the third type of subunit making up the receptor complex. This unique receptor binding profile allows this compound to have anxiolytic and anticonvulsant effects, with sedative and muscle relaxant effects appearing only at higher doses .
Comparison with Similar Compounds
- Cartazolate
- ICI-190,622
- Etazolate
- Zaleplon
Comparison: Tracazolate is unique among these compounds due to its specific receptor binding profile and its ability to selectively modulate GABA(A) receptors containing α1 and β3 subunits. This selectivity contributes to its distinct pharmacological effects, making it a valuable compound for scientific research .
Biological Activity
Tracazolate, a pyrazolopyridine derivative, is primarily recognized for its anxiolytic properties and its interaction with gamma-aminobutyric acid (GABA) receptors. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other anxiolytics.
This compound acts predominantly as a modulator of GABA(A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. It exhibits a unique pharmacological profile by potentiating or inhibiting receptor function depending on the specific subunit combinations present in the receptor complex.
- GABA(A) Receptor Interaction : this compound enhances the current amplitude evoked by GABA at various receptor subtypes. For instance, in studies involving recombinant GABA(A) receptors expressed in Xenopus laevis oocytes, this compound was shown to significantly potentiate the response of alpha1beta3gamma2s receptors while demonstrating inhibitory effects when the gamma2 subunit was replaced with epsilon .
- Subunit Specificity : The efficacy of this compound is influenced by the composition of the receptor subunits. Notably, it has been found that the presence of different beta and gamma subunits alters the drug's potency and intrinsic efficacy . For example, replacing the beta3 subunit with beta1 resulted in a marked change in functional response, highlighting this compound's selective action based on receptor configuration.
Comparative Efficacy and Safety Profile
This compound's anxiolytic effects have been compared to traditional benzodiazepines like chlordiazepoxide. Research indicates that:
- Potency : this compound exhibits approximately one-quarter to one-half the potency of chlordiazepoxide in rodent models . In behavioral assays such as the Shock-Induced Suppression of Drinking test, both drugs demonstrated dose-related increases in anxiety relief but with differing sedative liabilities.
- Sedative Effects : Unlike benzodiazepines, which often lead to sedation and tolerance, this compound has a more favorable profile. In rotarod performance tests assessing motor coordination, this compound did not significantly impair performance even at high doses (up to 400 mg/kg), whereas chlordiazepoxide caused substantial impairment at much lower doses (around 18.9 mg/kg) .
Case Studies and Research Findings
Several studies have highlighted this compound's potential as a therapeutic agent:
- Animal Studies : In rodent models, this compound showed significant anticonvulsant and anxiolytic effects without developing tolerance over extended periods (12 days) . This suggests a stable therapeutic window that could be beneficial for chronic anxiety management.
- Pharmacological Profiles : A study indicated that this compound increased GABA-mediated currents significantly in specific receptor configurations (e.g., α1β2δ), demonstrating a 59-fold increase in current amplitude at half-maximal GABA concentrations . This underscores its potential utility in enhancing GABAergic transmission where needed.
Summary Table of Biological Activity
Parameter | This compound | Chlordiazepoxide |
---|---|---|
Potency | 0.25 - 0.5 times | Standard reference |
Sedative Liability | Low | High |
Anxiolytic Efficacy | Significant | Significant |
Development of Tolerance | None observed | Commonly develops |
Maximum Current Increase | Up to 59-fold | Variable |
Q & A
Basic Research Questions
Q. What are the primary methodological frameworks for studying Tracazolate’s binding affinity to GABAA receptor subtypes?
To investigate this compound’s selective binding to GABAA receptors, researchers employ competitive photolabeling assays combined with radioligand displacement studies. For example, using [<sup>3</sup>H]R-mTFD-MPAB as a probe, IC50 values for this compound are calculated by fitting inhibition curves to variable Bmax models to account for partial suppression at high concentrations . The PICOT framework (Population: recombinant α1β3γ2 GABAA receptors; Intervention: this compound; Comparison: Propofol analogs; Outcome: Binding affinity; Time: Dose-response timelines) ensures structured hypothesis testing .
Q. How does this compound’s allosteric modulation differ from benzodiazepines in preclinical anxiety models?
this compound acts as a non-benzodiazepine anxiolytic by selectively enhancing GABAergic transmission via β-subunit interactions, unlike benzodiazepines that target α subunits. Methodologically, electrophysiological assays (e.g., patch-clamp recordings) and behavioral models (elevated plus-maze) are used to compare efficacy. Data should be normalized to baseline GABA currents and analyzed for statistical significance using ANOVA with post-hoc corrections .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s partial inhibition of [<sup>3</sup>H]R-mTFD-MPAB binding at high concentrations?
Partial inhibition (>40% at saturating concentrations) suggests heterogeneous binding sites. To address this, use nonlinear regression models (e.g., Equation 1 in ) with variable Bmax parameters to distinguish high- vs. low-affinity sites. Control experiments must rule out nonspecific labeling by comparing results in the presence of GABA or bicuculline . Contradictions may arise from receptor desensitization states; thus, pre-incubating receptors in desensitized conditions (e.g., prolonged GABA exposure) clarifies site-specific binding dynamics .
Q. What computational models best predict this compound’s neurophenotypic effects in high-content screening?
Machine learning models like multilayer perceptrons (MLPs) trained on raw or smoothed datasets outperform correlation distance (CD) methods in predicting this compound’s phenotypic profiles. For example, "mlp-raw-nonfilt-allwells" achieves higher mutual information (MI) scores for this compound compared to CD, particularly in assays measuring neuronal hyperexcitability . Validate models using leave-one-out cross-validation and feature importance analysis to prioritize variables like dose-dependent inhibition curves.
Q. How do intersubunit binding dynamics influence this compound’s selectivity for β2-containing GABAA receptors?
Structural docking simulations and mutagenesis studies reveal that this compound’s 4-aminopyrazolo[3,4-b]pyridine scaffold preferentially interacts with β2-γ2 interfaces. Use cryo-EM or X-ray crystallography to resolve binding poses, complemented by free-energy perturbation calculations to quantify affinity differences (e.g., ΔΔG between β1 and β2 subunits) . Compare results with loreclezole and TG-41 to identify pharmacophore features driving selectivity .
Q. Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing this compound’s dose-response heterogeneity across GABAA receptor isoforms?
Hierarchical Bayesian models account for inter-experiment variability in IC50 measurements. For example, fit log-normal distributions to this compound’s IC50 values (e.g., 1867 µM for β2 vs. 0.160 µM for β1) and use Markov chain Monte Carlo (MCMC) sampling to estimate posterior probabilities of subtype selectivity . Report 95% credible intervals and Bayes factors to quantify evidence strength .
Q. How should researchers validate this compound’s anxiolytic efficacy while avoiding confounding factors in animal models?
Employ factorial experimental designs to isolate this compound’s effects from locomotor activity or sedation. For instance, in the elevated plus-maze, measure time spent in open arms and total distance traveled, with post-hoc analysis using multivariate ANOVA. Include positive controls (e.g., diazepam) and negative controls (vehicle) to calibrate effect sizes .
Q. Experimental Design Challenges
Q. What are the limitations of using recombinant GABAA receptors to study this compound’s in vivo effects?
Recombinant systems lack native receptor subunit stoichiometry and auxiliary proteins (e.g., Gephyrin). Mitigate this by validating findings in primary neuronal cultures or brain slices. Use siRNA knockdown of specific subunits (e.g., β2) to confirm target engagement .
Q. How can researchers optimize photolabeling assays to quantify this compound’s binding kinetics accurately?
Pre-equilibrate receptors with this compound before UV irradiation to stabilize binding. Use quench-flow systems for rapid mixing and precise timing. Quantify labeling efficiency via SDS-PAGE and autoradiography, normalizing to total protein concentration .
Properties
CAS No. |
41094-88-6 |
---|---|
Molecular Formula |
C16H24N4O2 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
InChI Key |
PCTRYMLLRKWXGF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Key on ui other cas no. |
41094-88-6 |
Synonyms |
4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.